molecular formula C11H10FNO2 B12072279 1-(2-Fluoro-ethyl)-1H-indole-2-carboxylic acid CAS No. 1175653-23-2

1-(2-Fluoro-ethyl)-1H-indole-2-carboxylic acid

Cat. No.: B12072279
CAS No.: 1175653-23-2
M. Wt: 207.20 g/mol
InChI Key: WREGSOAZGMJTQH-UHFFFAOYSA-N
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Description

1-(2-Fluoro-ethyl)-1H-indole-2-carboxylic acid is a fluorinated organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-ethyl)-1H-indole-2-carboxylic acid typically involves the introduction of a fluoroethyl group into the indole ring. One common method is the reaction of indole-2-carboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-ethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

1-(2-Fluoro-ethyl)-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing fluorinated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and materials science for developing advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-ethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to enzymes and receptors, leading to increased biological activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

  • 1-(2-Fluoroethyl)-1H-indole-3-carboxylic acid
  • 1-(2-Fluoroethyl)-1H-indole-5-carboxylic acid
  • 1-(2-Fluoroethyl)-1H-indole-7-carboxylic acid

Comparison: 1-(2-Fluoro-ethyl)-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other fluorinated indole derivatives, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development.

Properties

CAS No.

1175653-23-2

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

1-(2-fluoroethyl)indole-2-carboxylic acid

InChI

InChI=1S/C11H10FNO2/c12-5-6-13-9-4-2-1-3-8(9)7-10(13)11(14)15/h1-4,7H,5-6H2,(H,14,15)

InChI Key

WREGSOAZGMJTQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CCF)C(=O)O

Origin of Product

United States

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